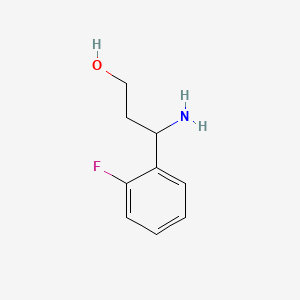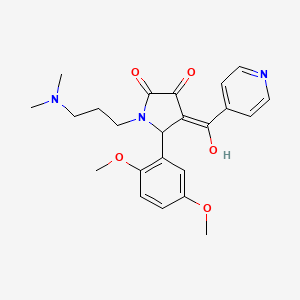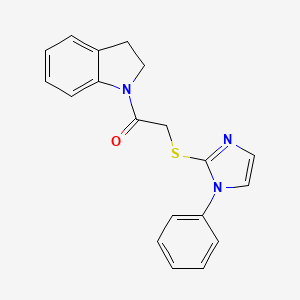![molecular formula C18H13ClFNO3 B2509942 5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one CAS No. 1358495-13-2](/img/structure/B2509942.png)
5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-4-one moiety, and a methoxyphenyl group . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of similar compounds is typically assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . These techniques provide information about the molecular weight, functional groups, and atomic connectivity in the molecule, respectively.Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics Discovery A study by Möller et al. (2017) highlights the design of G protein-biased partial agonists targeting dopamine D2 receptors, utilizing a pyrazolo[1,5-a]pyridine heterocyclic appendage. This approach led to compounds with high affinity for dopamine receptors, favoring G protein activation over β-arrestin recruitment. The research demonstrates the potential of such compounds for therapeutic applications, including antipsychotic effects in vivo, by fine-tuning functional properties through structural modifications (Möller et al., 2017).
Antioxidant and Anticancer Activities Mahmoud et al. (2017) explored the chemical and pharmacological activities of novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, derived from fused oxazine structures. Their research assessed the antioxidant and anticancer potentials of these compounds, indicating their significant biological activities and the possibility of their application in developing new therapeutic agents (Mahmoud et al., 2017).
Antimicrobial Activities Bektaş et al. (2007) focused on the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives. This study showcases the development of compounds with potential applications in combating microbial infections, highlighting the versatility of the pyrazolopyridinone structure in generating biologically active molecules (Bektaş et al., 2007).
Molecular Structure Investigations Shawish et al. (2021) conducted molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Their research provides insights into the molecular interactions and electronic properties of these compounds, contributing to the understanding of their potential applications in various scientific fields (Shawish et al., 2021).
Eigenschaften
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(11-5-2-3-8-15(11)21-16)24-10-12-13(19)6-4-7-14(12)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNZXDWXKHRYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate](/img/structure/B2509859.png)

![1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2509861.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2509862.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2509869.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)
![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)

![2-Chloro-1-[2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2509877.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2509880.png)
